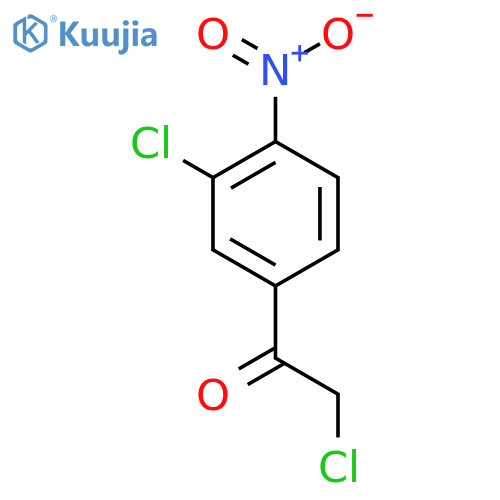Cas no 344411-97-8 (2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one)

344411-97-8 structure
商品名:2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one
- EN300-2005028
- 344411-97-8
-
- インチ: 1S/C8H5Cl2NO3/c9-4-8(12)5-1-2-7(11(13)14)6(10)3-5/h1-3H,4H2
- InChIKey: HEJKSLXLINECPU-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(C(CCl)=O)=C1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 232.9646484g/mol
- どういたいしつりょう: 232.9646484g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 62.9Ų
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2005028-0.25g |
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one |
344411-97-8 | 0.25g |
$1078.0 | 2023-09-16 | ||
| Enamine | EN300-2005028-10.0g |
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one |
344411-97-8 | 10g |
$5037.0 | 2023-05-23 | ||
| Enamine | EN300-2005028-5.0g |
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one |
344411-97-8 | 5g |
$3396.0 | 2023-05-23 | ||
| Enamine | EN300-2005028-0.05g |
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one |
344411-97-8 | 0.05g |
$983.0 | 2023-09-16 | ||
| Enamine | EN300-2005028-10g |
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one |
344411-97-8 | 10g |
$5037.0 | 2023-09-16 | ||
| Enamine | EN300-2005028-5g |
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one |
344411-97-8 | 5g |
$3396.0 | 2023-09-16 | ||
| Enamine | EN300-2005028-1.0g |
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one |
344411-97-8 | 1g |
$1172.0 | 2023-05-23 | ||
| Enamine | EN300-2005028-2.5g |
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one |
344411-97-8 | 2.5g |
$2295.0 | 2023-09-16 | ||
| Enamine | EN300-2005028-0.5g |
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one |
344411-97-8 | 0.5g |
$1124.0 | 2023-09-16 | ||
| Enamine | EN300-2005028-0.1g |
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one |
344411-97-8 | 0.1g |
$1031.0 | 2023-09-16 |
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one 関連文献
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
344411-97-8 (2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one) 関連製品
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
